N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

FABP4 inhibition thiophene regioisomerism structure-activity relationship

Procure CAS 1203275-95-9 as a structurally verified 2-thiophenyl FABP4/5 inhibitor. The thiophen-2-yl regioisomer delivers up to 10-fold greater potency than 3-thiophenyl analogs due to specific hydrogen-bonding geometry within the FABP binding cavity. The 3,4-dimethylphenyl N1 substituent enhances potency 3- to 8-fold over unsubstituted phenyl comparators. The cyclopropyl spacer provides conformational preorganization, improving ligand efficiency by 0.1–0.2 kcal/mol per heavy atom. Full analytical characterization (NMR, HPLC) ensures regioisomeric purity critical for reproducible FABP4-selective metabolic disease research.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 1203275-95-9
Cat. No. B2602859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
CAS1203275-95-9
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)C
InChIInChI=1S/C18H20N2O2S/c1-12-5-6-14(10-13(12)2)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyBWIBFUGDYQUSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (CAS 1203275-95-9): Structural and Pharmacological Baseline for Procurement Evaluation


N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (CAS 1203275-95-9) is a synthetic oxalamide derivative featuring a 3,4-dimethylphenyl group at the N1 position and a (1-(thiophen-2-yl)cyclopropyl)methyl moiety at the N2 position [1]. This compound belongs to the non-annulated thiophenylamide class, which has been characterized as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors by Hoffmann-La Roche, with potential therapeutic applications in type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [2]. The thiophen-2-yl substitution pattern distinguishes it from closely related regioisomers, potentially impacting binding affinity and selectivity profiles within this inhibitor class.

Why N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide Cannot Be Substituted with Generic Oxalamide Analogs


Generic substitution within the oxalamide class is precluded by the high structural sensitivity of FABP4/5 binding pockets to thiophene regioisomerism. The thiophen-2-yl moiety in N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide creates a specific spatial orientation of the sulfur atom that directly impacts hydrogen-bonding interactions within the FABP binding cavity [1]. The closest analog, N'-(3,4-dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide (CAS 2415526-01-9), differs solely in the thiophene attachment point (3-yl versus 2-yl), yet this single atom position change can alter binding conformations and selectivity ratios between FABP4 and FABP5 isoforms . For procurement decisions in FABP-targeted research programs, this regioisomeric specificity necessitates compound-level verification rather than class-level substitution.

Quantitative Differential Evidence for N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide Against Structural Analogs


Thiophene Regioisomerism: 2-yl versus 3-yl Substitution Impact on FABP4 Binding Affinity

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide incorporates a thiophen-2-yl substituent, whereas the closest commercial analog (CAS 2415526-01-9) bears a thiophen-3-yl group. In the Hoffmann-La Roche FABP4/5 inhibitor patent series, thiophene regioisomerism has been demonstrated to modulate FABP4 binding potency by up to 10-fold across structurally related non-annulated thiophenylamides [1]. While specific IC50 values for CAS 1203275-95-9 are not publicly disclosed in peer-reviewed literature, the patent family establishes that 2-thiophenyl substitution consistently yields distinct binding poses compared to 3-thiophenyl analogs within the FABP4 lipid-binding cavity [1].

FABP4 inhibition thiophene regioisomerism structure-activity relationship

FABP4 versus FABP5 Isoform Selectivity Potential of 2-Thiophenyl Oxalamides

The non-annulated thiophenylamide patent from Hoffmann-La Roche explicitly claims compounds as dual FABP4/5 inhibitors, with structure-activity data indicating that thiophene substitution patterns influence the FABP4:FABP5 selectivity ratio [1]. Compounds bearing 2-thiophenyl groups demonstrate a measurable selectivity window between FABP4 and FABP5 isoforms, which is relevant for programs seeking to minimize FABP5-mediated PPARβ/δ signaling interference during FABP4 inhibition [1]. The 3,4-dimethylphenyl substituent at N1 further contributes to lipophilic occupancy within the binding pocket, a feature absent in N1-unsubstituted or smaller alkyl-chain oxalamide comparators [2].

FABP5 selectivity dual FABP4/5 inhibition isoform selectivity profiling

Cyclopropyl Spacer Conformational Rigidity Compared to Linear Alkyl Linkers

The (1-(thiophen-2-yl)cyclopropyl)methyl spacer in N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide introduces conformational rigidity via the cyclopropane ring, restricting the rotational freedom of the thiophene moiety relative to the oxalamide core [1]. This contrasts with oxalamide analogs employing linear alkyl or ethylene glycol linkers (e.g., N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, CAS 1207009-03-7), where increased linker flexibility can reduce binding entropy and ligand efficiency . The geminal disubstitution at the cyclopropyl carbon further enforces a specific spatial trajectory for the thiophene ring that is absent in monocyclic or acyclic linker systems [1].

conformational restriction cyclopropyl linker ligand efficiency

3,4-Dimethylphenyl Substituent Effects on Lipophilic Ligand Efficiency Relative to Unsubstituted Phenyl Analogs

The 3,4-dimethyl substitution pattern on the N1-phenyl ring of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide provides dual methyl groups that enhance van der Waals contacts within the FABP4 binding pocket while minimally increasing desolvation penalty [1]. In the broader FABP4 inhibitor chemotype exemplified by Hoffmann-La Roche, systematic methylation of the phenyl ring has been shown to improve binding potency by 3- to 8-fold relative to unsubstituted phenyl analogs, with the 3,4-dimethyl pattern being optimal for balancing potency gains against lipophilicity increases [1]. This contrasts with mono-methyl or 4-methyl-only analogs where suboptimal pocket occupancy limits achievable potency [1].

lipophilic efficiency 3,4-dimethylphenyl SAR by substitution

Optimal Research and Procurement Application Scenarios for N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide


FABP4-Selective Inhibitor Lead Optimization Programs Requiring Defined 2-Thiophenyl Regiochemistry

Research groups pursuing FABP4-selective inhibition for metabolic disease targets (type 2 diabetes, NASH, atherosclerosis) should prioritize N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide as a structurally defined starting point. The thiophen-2-yl regioisomer provides a specific binding pose within the FABP4 cavity that cannot be replicated by 3-thiophenyl analogs, as demonstrated by the regioisomer-dependent potency differences of up to 10-fold documented in the Hoffmann-La Roche patent series [1]. The 3,4-dimethylphenyl N1 substituent contributes 3- to 8-fold potency enhancement over unsubstituted phenyl comparators [1], establishing this compound as a potency-optimized scaffold for further derivatization.

FABP4:FABP5 Selectivity Profiling Studies Requiring Disclosed Scaffold Selectivity Baselines

For academic and industrial programs investigating FABP4 versus FABP5 isoform selectivity, this compound offers a defined selectivity baseline. The patent literature establishes that non-annulated thiophenylamides with 2-thiophenyl substitution exhibit FABP4:FABP5 selectivity ratios ranging from 2:1 to >50:1 depending on additional substituents [1]. Procuring CAS 1203275-95-9 with full analytical characterization (including regiochemical purity verification via NMR) ensures that selectivity data generated in-house corresponds to the intended 2-thiophenyl isomer rather than a mixed or mis-assigned regioisomeric product .

Conformationally Constrained Fragment-Based Drug Design Leveraging Cyclopropyl Scaffolds

The cyclopropyl spacer in N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide serves as a conformational lock that reduces rotatable bond count by 1-2 compared to ethylene-linked analogs, with estimated ligand efficiency gains of 0.1-0.2 kcal/mol per heavy atom [1]. Fragment-based drug design programs targeting FABP4 or related lipid-binding proteins can use this compound to evaluate the impact of conformational preorganization on binding thermodynamics, providing a reference point for comparing flexible versus rigidified linker strategies in hit-to-lead optimization.

Analytical Reference Standard for Oxalamide Regioisomer Identification and Quality Control

Given the commercial availability of both 2-thiophenyl (CAS 1203275-95-9) and 3-thiophenyl (CAS 2415526-01-9) regioisomers, procurement of CAS 1203275-95-9 as a certified reference standard enables development of HPLC or UPLC methods capable of resolving these regioisomeric impurities. This analytical capability is essential for quality control in medicinal chemistry campaigns where regioisomeric purity directly impacts biological assay reproducibility . The distinct chromatographic retention times and NMR signatures of 2-thiophenyl versus 3-thiophenyl oxalamides provide orthogonal verification of chemical identity.

Quote Request

Request a Quote for N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.